![molecular formula C8H13N3S B1438678 N-(1,3-thiazol-2-yl)piperidin-4-amine CAS No. 943330-52-7](/img/structure/B1438678.png)
N-(1,3-thiazol-2-yl)piperidin-4-amine
Overview
Description
“N-(1,3-thiazol-2-yl)piperidin-4-amine” is a chemical compound with the molecular weight of 183.28 . It is also known as "1-(1,3-thiazol-2-yl)piperidin-4-amine" . The compound is stored at room temperature and is in the form of an oil .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A series of novel derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The InChI code for “N-(1,3-thiazol-2-yl)piperidin-4-amine” is1S/C8H13N3S/c9-7-1-4-11(5-2-7)8-10-3-6-12-8/h3,6-7H,1-2,4-5,9H2
. This indicates the presence of carbon ©, hydrogen (H), nitrogen (N), and sulfur (S) atoms in the molecule . Chemical Reactions Analysis
While specific chemical reactions involving “N-(1,3-thiazol-2-yl)piperidin-4-amine” are not available, studies on similar compounds suggest potential reactivity. For instance, modulation of the aliphatic chain linking the 2-chlorobenzene moiety to the piperidine ring has been reported .Physical And Chemical Properties Analysis
“N-(1,3-thiazol-2-yl)piperidin-4-amine” is a compound with a molecular weight of 183.28 . It is stored at room temperature and is in the form of an oil .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of N-(1,3-thiazol-2-yl)piperidin-4-amine, focusing on six unique applications:
Antimicrobial Activity
This compound has been studied for its potential in combating bacterial and fungal infections. Molecular docking studies have been conducted to predict the mechanisms of antimicrobial and antifungal activity, confirming experimental results .
Anticancer Activity
Research has been conducted on the design and synthesis of derivatives of this compound for their potential anticancer activity. These studies aim to understand the compound’s efficacy against various cancer cell lines .
Efficient Synthesis Methods
A series of compounds related to N-(1,3-thiazol-2-yl)piperidin-4-amine have been prepared using simple and efficient synthetic methods at ambient temperature, highlighting the compound’s versatility in chemical synthesis .
Antioxidant Properties
Thiazole derivatives, including those related to N-(1,3-thiazol-2-yl)piperidin-4-amine, have been synthesized and screened for their in vitro antioxidant properties, showing potent activity in some cases .
Cytotoxicity Against Tumor Cells
Some derivatives have demonstrated significant cytotoxicity activity on human tumor cell lines, indicating potential applications in antitumor treatments .
Anti-inflammatory Properties
Novel derivatives have been designed and synthesized with anti-inflammatory properties, contributing to the compound’s potential in treating inflammation-related conditions .
Safety and Hazards
Future Directions
While specific future directions for “N-(1,3-thiazol-2-yl)piperidin-4-amine” are not available, research on similar compounds suggests potential areas of interest. For instance, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Furthermore, the discovery and biological evaluation of potential drugs containing the piperidine moiety are areas of ongoing research .
properties
IUPAC Name |
N-piperidin-4-yl-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3S/c1-3-9-4-2-7(1)11-8-10-5-6-12-8/h5-7,9H,1-4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYYCNBKRXWBHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=NC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-thiazol-2-yl)piperidin-4-amine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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